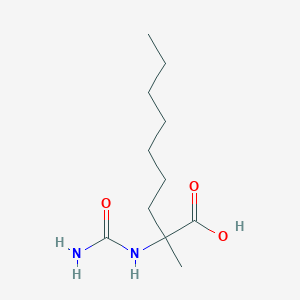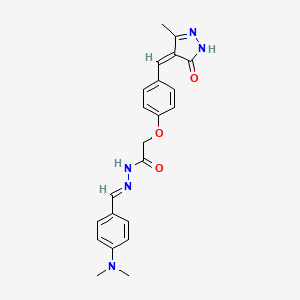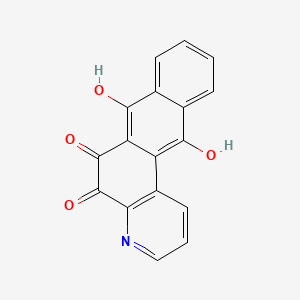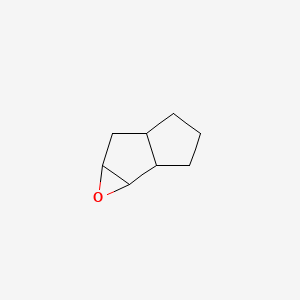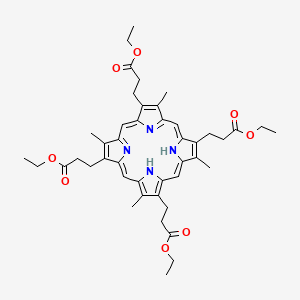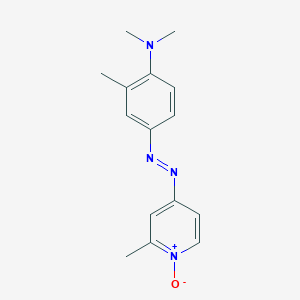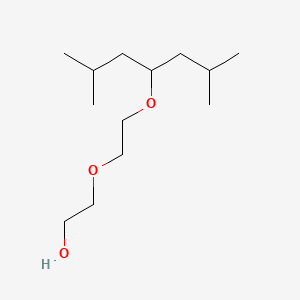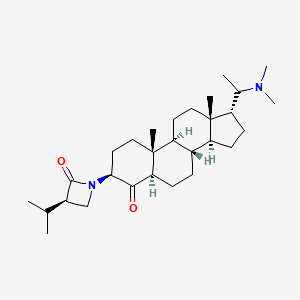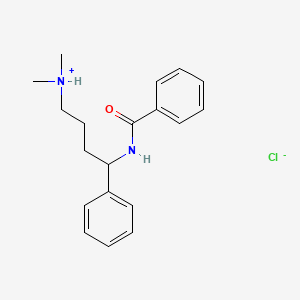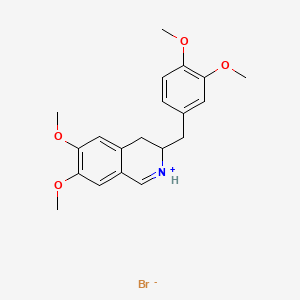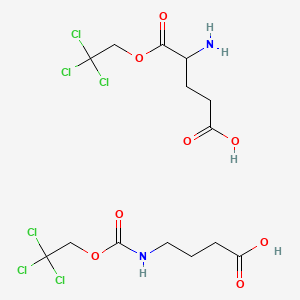
4-Amino-5-oxo-5-(2,2,2-trichloroethoxy)pentanoic acid;4-(2,2,2-trichloroethoxycarbonylamino)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-oxo-5-(2,2,2-trichloroethoxy)pentanoic acid typically involves the reaction of glutamic acid derivatives with trichloroethanol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, and requires careful monitoring of temperature and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of these compounds involves large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The process includes steps such as crystallization, purification, and quality control to ensure the final product meets industry standards .
化学反应分析
Types of Reactions
4-Amino-5-oxo-5-(2,2,2-trichloroethoxy)pentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
4-Amino-5-oxo-5-(2,2,2-trichloroethoxy)pentanoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
作用机制
The mechanism of action of 4-Amino-5-oxo-5-(2,2,2-trichloroethoxy)pentanoic acid involves its binding to the α subunit of the l-glutamic acid receptor. This binding inhibits transcriptional regulation at an optimum concentration of 10 micromolar and is reversible. The compound also inhibits the transfer reactions of nucleotides in DNA synthesis, affecting protein synthesis in mutant cells but not in wild-type cells .
相似化合物的比较
Similar Compounds
5-Amino-5-oxo-4-(1-oxo-4-(2-oxopyrrolidin-1-yl)isoindolin-2-yl)pentanoic acid: Another glutamic acid derivative with similar inhibitory effects on transcriptional regulation.
Pentanoic acid, 4-oxo-: A simpler compound with different chemical properties and applications.
Uniqueness
4-Amino-5-oxo-5-(2,2,2-trichloroethoxy)pentanoic acid is unique due to its specific binding affinity to the l-glutamic acid receptor and its reversible inhibition of transcriptional regulation. This makes it a valuable compound for research in transcriptional regulation and protein synthesis .
属性
分子式 |
C14H20Cl6N2O8 |
|---|---|
分子量 |
557.0 g/mol |
IUPAC 名称 |
4-amino-5-oxo-5-(2,2,2-trichloroethoxy)pentanoic acid;4-(2,2,2-trichloroethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/2C7H10Cl3NO4/c8-7(9,10)3-15-6(14)4(11)1-2-5(12)13;8-7(9,10)4-15-6(14)11-3-1-2-5(12)13/h4H,1-3,11H2,(H,12,13);1-4H2,(H,11,14)(H,12,13) |
InChI 键 |
HXAGKQTZDIRZFG-UHFFFAOYSA-N |
规范 SMILES |
C(CC(=O)O)CNC(=O)OCC(Cl)(Cl)Cl.C(CC(=O)O)C(C(=O)OCC(Cl)(Cl)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


